molecular formula C9H9ClN2 B13934971 3-chloro-4-methyl-1H-indol-7-amine CAS No. 165669-08-9

3-chloro-4-methyl-1H-indol-7-amine

Cat. No.: B13934971
CAS No.: 165669-08-9
M. Wt: 180.63 g/mol
InChI Key: XQRRGNOAIAQELB-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-indol-7-amine is a halogenated indole derivative with a molecular formula C₉H₉ClN₂ (molecular weight: 180.63 g/mol). The compound features a chloro substituent at position 3, a methyl group at position 4, and an amine group at position 7 of the indole core.

Properties

CAS No.

165669-08-9

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-chloro-4-methyl-1H-indol-7-amine

InChI

InChI=1S/C9H9ClN2/c1-5-2-3-7(11)9-8(5)6(10)4-12-9/h2-4,12H,11H2,1H3

InChI Key

XQRRGNOAIAQELB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)N)Cl

Origin of Product

United States

Preparation Methods

Method Overview

This route employs 3-chloro-4-methoxybenzyl alcohol as the starting material, undergoing chlorination, quaternization, and hydrolysis steps to yield the target amine.

Stepwise Procedure

Step Reagents & Conditions Description Reference
1 Phosphorus oxychloride, oxolane, 30–80°C Chlorination of 3-chloro-4-methoxybenzyl alcohol to form benzyl chloride
2 Ethanol, hexamethylenamine, 20–75°C Formation of quaternary ammonium salt from benzyl chloride
3 Hydrochloric acid, potassium hydroxide, distillation Hydrolysis to produce 3-chloro-4-methoxybenzylamine

Key Parameters:

  • Chlorination temperature: 35–45°C
  • Quaternary ammonium salt reaction temperature: 60–75°C
  • Hydrolysis temperature: 20–80°C

Advantages

  • High purity yields
  • Scalable process
  • Environmentally safer compared to traditional methods involving POCl₃ directly on indole derivatives

Direct Synthesis via Cascade Reaction of Indole Derivatives

Method Overview

This approach involves a one-pot cascade reaction starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives, avoiding harsh reagents like POCl₃.

Procedure Highlights

  • React methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate with aliphatic or aromatic diamines under neutral or mildly acidic conditions.
  • The reaction proceeds via in situ formation of an intermediate, leading to the formation of 3-chloro-4-methyl-1H-indol-7-amine after subsequent hydrolysis and purification.

Reaction Conditions

Parameter Range Typical Reference
Solvent Mildly polar solvents (e.g., ethanol, DMF) -
Temperature 20–80°C 35–45°C optimal
Reaction Time 5–7 hours -

Advantages

  • Environmentally friendly (avoids POCl₃)
  • One-pot, scalable, and efficient
  • Suitable for diverse substitutions on indole core

Functionalization of Indole Core via Nucleophilic Substitution

Method Overview

This method involves nucleophilic substitution at the 7-position of indole, utilizing chlorinated intermediates.

Key Steps

  • Synthesis of 3-chloro-4-methylindole derivatives via chlorination at specific positions.
  • Nucleophilic attack with amine sources (e.g., ammonia, primary amines) under controlled conditions to introduce the amino group at the 7-position.

Typical Conditions

Condition Range Notes Reference
Chlorination 30–80°C Using N-chlorosuccinimide or similar chlorinating agents
Amination Reflux or mild heating Using ammonia or primary amines

Advantages

  • Precise functionalization
  • Suitable for derivatization and analog synthesis

Summary of Key Data and Parameters

Method Starting Material Reagents Temperature Range Yield Environmental Impact Scalability Reference
Benzyl alcohol route 3-chloro-4-methoxybenzyl alcohol Phosphorus oxychloride, ethanol, KOH 30–80°C High Moderate Yes
Cascade indole route Methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate Diamines, mild acids 20–80°C Good High Yes
Nucleophilic substitution 3-chloro-4-methylindole derivatives NH₃ or primary amines 30–80°C Variable Moderate Yes

Concluding Remarks

The most efficient and environmentally benign method for preparing 3-chloro-4-methyl-1H-indol-7-amine involves the cascade reaction starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, which circumvents the use of hazardous reagents like POCl₃. This method is adaptable for large-scale synthesis and allows for diverse substitutions, making it highly suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

3-chloro-4-methyl-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-4-methyl-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares 3-chloro-4-methyl-1H-indol-7-amine with structurally related indole and indazole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs of Indole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3-Chloro-1H-indol-7-amine Cl (C3), NH₂ (C7) C₈H₇ClN₂ 166.61 Boiling point: 387.5°C; Flash point: 188.2°C; Used in kinase inhibitor synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3), COOH (C2) C₁₀H₈ClNO₂ 223.63 CAS: 16381-48-9; Requires caution in handling (inhalation risks)
3-(1H-Indol-3-yl)methyl-imidazole derivatives (e.g., Compound 77 ) Imidazole-linked indole cores Varies ~345–389 Synthesized via K₂CO₃-mediated reactions; characterized by HRESIMS and NMR

Key Observations :

  • Substituent Position Effects: The placement of chloro and methyl groups significantly alters reactivity and applications.
  • Functional Group Impact : Carboxylic acid derivatives (e.g., ) show distinct solubility and reactivity compared to amine-substituted indoles, influencing their utility in medicinal chemistry.
Indazole Derivatives

Indazoles, though structurally distinct from indoles, share similarities in halogenation patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine Br (C7), Cl (C4), CH₃ (N1) C₈H₇BrClN₃ 260.52 Synthesized via methylhydrazine reactions; used in cross-coupling chemistry
4-Chloro-1-methyl-7-boronate-indazol-3-amine Cl (C4), B(pin) (C7), CH₃ (N1) C₁₄H₁₈BClN₃O₂ 308.3 Key intermediate for Suzuki-Miyaura couplings

Key Observations :

  • Heterocyclic Core Differences : Indazoles exhibit enhanced aromatic stability compared to indoles, affecting electronic properties and binding interactions. For example, boronate-functionalized indazoles () are pivotal in cross-coupling reactions, whereas indole derivatives may prioritize amine-directed reactivity .
  • Halogen Effects : Bromo and chloro substituents at analogous positions (e.g., C7 in indoles vs. C7 in indazoles) influence synthetic pathways. Bromo groups facilitate nucleophilic substitutions, while chloro groups are less reactive but cost-effective .

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